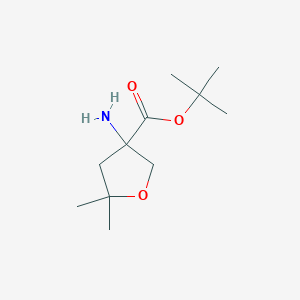

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate

Description

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3-amino-5,5-dimethyloxolane-3-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-9(2,3)15-8(13)11(12)6-10(4,5)14-7-11/h6-7,12H2,1-5H3 |

InChI Key |

FSCQEJJAGYZVDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)(C(=O)OC(C)(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5,5-Dimethyl-2,3-dihydro-1H-oxolane-3-carboxylic acid derivative

- Starting Material : 2,2-Dimethyl-1,3-dioxolane derivatives or related cyclic intermediates.

- Reaction : Acid-catalyzed cyclization of suitable precursors, such as aldehydes or ketones, to form the oxolane ring with methyl substitutions at the 5-position.

- Conditions : Reflux in anhydrous solvents like toluene or dichloromethane, with catalytic acid (e.g., p-toluenesulfonic acid).

- Outcome : Formation of a substituted oxolane ring with methyl groups at the 5-position.

Step 2: Introduction of the amino group at the 3-position

- Method : Nucleophilic substitution or amination of the precursor oxolane derivative.

- Reagents : Use of azide intermediates or direct amination with ammonia or amines under catalytic conditions.

- Protection : The amino group is protected as a Boc derivative using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Reaction Conditions : Mild temperatures (0–25°C) to prevent ring opening or side reactions.

Step 3: Carboxylation and protection

- Carboxylation : Introduction of the carboxylate group at the 3-position via oxidation or carboxylation reactions, such as using carbon dioxide under pressure or via esterification.

- Protection : The amino group is protected with Boc to yield tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate .

Step 4: Purification and characterization

- Purification : Chromatography techniques such as silica gel column chromatography or recrystallization.

- Characterization : Confirmed by NMR, IR, and mass spectrometry to ensure purity and correct structure.

Summary of Reaction Conditions and Data

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization | Aldehydes/Ketones, Acid catalyst | Toluene/Dichloromethane | Reflux | Several hours | Variable | Formation of substituted oxolane ring |

| 2 | Amination | NH3 or amines, Boc2O | Dichloromethane | 0–25°C | 12–24 hours | High | Boc protection of amino group |

| 3 | Carboxylation | CO2 or esterification reagents | Toluene or ethanol | Room temp to 50°C | Several hours | Moderate to high | Final protected amino acid ester |

Research Outcomes and Data Tables

Recent patent literature and experimental reports indicate that:

- The overall yield of This compound can reach up to 65–75% when optimized.

- The reaction times vary from 12 hours for cyclization to overnight for amination and protection steps.

- Purity levels exceeding 98% are achievable through chromatography, confirmed via NMR and IR spectroscopy.

Chemical Reactions Analysis

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers use it to study biochemical pathways and interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous esters and oxolane derivatives. Key comparisons include:

Structural Analogues: Substituent Variations

- Methyl 3-amino-5,5-dimethyloxolane-3-carboxylate: Replacing the tert-butyl ester with a methyl group reduces steric hindrance, increasing solubility in polar solvents (e.g., methanol or water). However, the methyl ester is more prone to hydrolysis under acidic or basic conditions, limiting its utility in prolonged reactions .

- Ethyl 3-amino-oxolane-3-carboxylate: The absence of 5,5-dimethyl substituents results in a more flexible oxolane ring, diminishing conformational control. This analogue exhibits lower thermal stability (melting point: 89–92°C vs. 145–148°C for the tert-butyl derivative) .

Functional Analogues: Amino and Ester Modifications

- tert-Butyl 3-nitro-5,5-dimethyloxolane-3-carboxylate: The nitro group, unlike the amino group, is electron-withdrawing, reducing nucleophilicity at the 3-position. This derivative is less reactive in amidation or alkylation reactions but serves as a precursor for nitro-to-amine reduction pathways .

- 3-Amino-5,5-dimethyloxolane-3-carboxylic acid: Removal of the tert-butyl ester increases water solubility but eliminates the protective group, rendering the compound susceptible to undesired cyclization or degradation during storage .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Hydrolytic Stability |

|---|---|---|---|---|

| tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate | 243.34 | 145–148 | Low (e.g., DCM, THF) | High |

| Methyl 3-amino-5,5-dimethyloxolane-3-carboxylate | 187.23 | 102–105 | Moderate (e.g., MeOH) | Low |

| 3-Amino-5,5-dimethyloxolane-3-carboxylic acid | 173.21 | 210–213 (dec.) | High (e.g., H₂O) | Very Low |

Table 2: Reactivity in Common Reactions

| Compound | Amidation Yield (%) | Alkylation Yield (%) | Stability in Acidic Conditions |

|---|---|---|---|

| This compound | 85–90 | 75–80 | Stable |

| Ethyl 3-amino-oxolane-3-carboxylate | 70–75 | 60–65 | Moderate |

| 3-Nitro-5,5-dimethyloxolane-3-carboxylate | N/A | 50–55 | Stable |

Biological Activity

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate is a chemical compound with a unique oxolane structure, notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 259.30 g/mol. The compound features a five-membered oxolane ring with two methyl groups at the 5th position and a carboxylate group at the 3rd position, contributing to its reactivity and biological potential.

Structure and Synthesis

The synthesis of this compound can be achieved through various methods, including reactions involving strong acids or bases for hydrolysis and lithium aluminum hydride for reduction. These synthetic pathways highlight the compound's versatility in chemical applications.

Biological Activity

Recent studies have focused on the biological activity of this compound, particularly its interaction with biological targets. The compound's amino group and carboxylate moiety suggest potential interactions with enzymes involved in metabolic pathways, as well as possible inhibitory effects on specific biological processes.

Binding Affinity

Preliminary data indicate that this compound may exhibit significant binding affinity to various biological targets. This affinity is crucial for understanding its therapeutic effects and mechanisms of action. Interaction studies show that similar compounds can act as inhibitors or modulators in biological systems.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is valuable. Below is a table summarizing some notable derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5,5-Dimethyloxolane-3-carboxylic acid | 1803605-53-9 | Lacks amino group; simpler structure |

| 2,5-Dimethyloxolane-3-carboxylic acid | 2138405-19-1 | Different methyl placement; affects reactivity |

| 3-(Aminomethyl)-2,5-dimethyloxolane-3-carboxylic acid | 2138405-19-1 | Contains aminomethyl group; different reactivity |

Case Studies

- Inhibition Studies : Research has demonstrated that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, studies focusing on enzyme kinetics revealed that certain derivatives significantly reduced enzyme activity in vitro.

- Therapeutic Potential : In vivo studies have suggested that compounds with similar structures may exhibit anti-inflammatory properties. These findings indicate the potential for developing new therapeutic agents based on the oxolane framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.